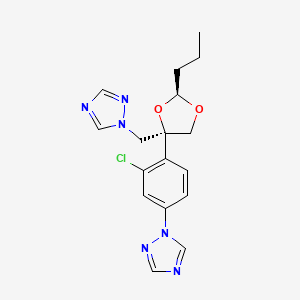

4'-Deschoro-4'triazole propiconazole

Description

4'-Deschoro-4'triazole propiconazole (CAS 171879-04-2) is a structural analog and impurity of the triazole fungicide propiconazole. Its molecular formula is C₁₇H₁₉ClN₆O₂, with a molecular weight of 374.82 g/mol . The compound differs from propiconazole (CAS 60207-90-1) by the absence of a chlorine atom at the 4' position of the phenyl ring, which may alter its physicochemical properties, environmental behavior, and biological activity. Propiconazole itself is a systemic fungicide with broad-spectrum activity against pathogens such as Alternaria spp. and Fusarium spp., widely used in agriculture since the 1980s .

Properties

Molecular Formula |

C17H19ClN6O2 |

|---|---|

Molecular Weight |

374.8 g/mol |

IUPAC Name |

1-[3-chloro-4-[(2S,4S)-2-propyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]phenyl]-1,2,4-triazole |

InChI |

InChI=1S/C17H19ClN6O2/c1-2-3-16-25-8-17(26-16,7-23-11-19-9-21-23)14-5-4-13(6-15(14)18)24-12-20-10-22-24/h4-6,9-12,16H,2-3,7-8H2,1H3/t16-,17-/m0/s1 |

InChI Key |

OXPFJKPBXCBPCM-IRXDYDNUSA-N |

Isomeric SMILES |

CCC[C@H]1OC[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)N4C=NC=N4)Cl |

Canonical SMILES |

CCCC1OCC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)N4C=NC=N4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Deschoro-4’triazole propiconazole typically involves the reaction of propiconazole with a deschlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process is carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 4’-Deschoro-4’triazole propiconazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-Deschoro-4’triazole propiconazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

4’-Deschoro-4’triazole propiconazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Deschoro-4’triazole propiconazole involves the inhibition of the enzyme 14-alpha demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, the compound disrupts the formation of the fungal cell membrane, leading to cell death . The molecular targets include the fungal 14-alpha demethylase enzyme, and the pathways involved are related to ergosterol biosynthesis .

Comparison with Similar Compounds

Structural Implications :

- The absence of chlorine in 4'-deschoro-4'triazole propiconazole likely reduces its lipophilicity compared to propiconazole, affecting its soil adsorption and mobility .

- Propiconazole’s dichlorophenyl group enhances fungicidal activity by improving target-site binding, a feature absent in the deschloro analog .

Physicochemical Properties

Data from laboratory studies and regulatory assessments reveal differences in key parameters:

| Compound | log KOW (Octanol-Water) | Water Solubility (mg/L) | Soil Adsorption (Koc, L/kg) |

|---|---|---|---|

| 4'-Deschoro-4'triazole propiconazole* | Estimated 0.5–1.0 | ~50 (moderate) | 200–300 (moderately mobile) |

| Propiconazole | 0.065–0.081 | 0.136–0.169 | 0.028–0.039 (highly mobile) |

| Difenoconazole | 0.032 | 0.033 | 0.97–0.98 (strongly adsorbed) |

| Tebuconazole | 0.058 | 0.041 | 0.93–0.95 (moderately adsorbed) |

Key Findings:

- Propiconazole’s low log KOW and high water solubility correlate with its higher mobility in soil, contrasting with difenoconazole’s strong adsorption .

Environmental Behavior and Degradation

Metabolic Pathways

- Propiconazole : Rapidly metabolizes in soil and plants to 1,2,4-triazole , a persistent groundwater contaminant .

- 4'-Deschoro-4'triazole propiconazole: Expected to follow similar degradation pathways, but the absence of chlorine may accelerate breakdown. No direct evidence of 1,2,4-triazole formation is documented.

- Difenoconazole and Metconazole: Also degrade to 1,2,4-triazole, contributing to cumulative groundwater contamination .

Leaching Potential

- Difenoconazole and tebuconazole exhibit higher sorption (Koc > 0.9), reducing leaching risks compared to propiconazole .

Q & A

Advanced Question

- Isotopic tracing : Use ¹³C-labeled propiconazole to track metabolite formation and distinguish contributions from other triazole fungicides .

- Longitudinal monitoring : Analyze temporal leaching patterns, as 1,2,4-triazole detections lack temporal consistency (e.g., no multiple detections over time in some wells) .

- Soil column experiments : Simulate plough layer dynamics to quantify metabolite formation rates under varying soil pH and organic matter content .

What are the primary metabolic pathways of propiconazole in soil microbial communities?

Basic Question

Propiconazole undergoes oxidative cleavage in the dioxolane ring, yielding 1,2,4-triazole as a primary metabolite. Soil bacteria like Pseudomonas aeruginosa PS-4 exhibit resistance via enzymatic degradation, altering nucleic acid and protein synthesis at concentrations >20 µg/L . Metabolite profiling using high-resolution mass spectrometry (HRMS) can identify intermediates like hydroxypropiconazole.

How can researchers differentiate 1,2,4-triazole originating from propiconazole versus other triazole fungicides?

Advanced Question

- Compound-specific isotope analysis (CSIA) : Measure δ¹³C or δ¹⁵N isotopic ratios to trace metabolite origins.

- Co-detection of parent compounds : Correlate 1,2,4-triazole levels with residual propiconazole or other triazoles (e.g., tebuconazole) in the same sample .

- Degradation kinetics : Compare half-lives of parent compounds in controlled microcosms to infer dominant sources .

What challenges arise in quantifying 4'-Deschoro-4'triazole propiconazole in complex matrices like agricultural runoff?

Basic Question

- Matrix effects : Co-eluting organic acids and pesticides can suppress ionization in LC-MS. Use matrix-matched calibration standards to mitigate this.

- Low concentrations : Groundwater studies report detections near the LOD (e.g., 0.3–3.3 ng/mL in amniotic fluid), requiring high-sensitivity instrumentation .

- Isomer interference : Differentiate structurally similar impurities using chiral chromatography .

What in vitro models are suitable for studying cellular uptake and toxicity mechanisms of 4'-Deschoro-4'triazole propiconazole?

Advanced Question

- Bacterial models : Pseudomonas aeruginosa PS-4 demonstrates dose-dependent changes in DNA/RNA content under propiconazole exposure (10–30 µg/L) .

- Mammalian cell lines : HepG2 liver cells can assess hepatic metabolism and cytochrome P450 interactions.

- Soil microcosms : Evaluate bioavailability and degradation pathways under simulated environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.